Cas no 2229199-51-1 (4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring both oxazolidinone and tetrahydrofuran moieties, offering a unique structural framework for synthetic and pharmaceutical applications. Its oxazolidinone core is known for antimicrobial properties, while the methyl-substituted oxolane ring enhances molecular stability and potential bioavailability. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. Its well-defined stereochemistry and functional group compatibility make it valuable for structure-activity relationship studies. The compound’s balanced lipophilicity and rigid backbone contribute to its utility in medicinal chemistry, where it may be explored for targeted therapeutic agents.
4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one structure
2229199-51-1 structure
Product name:4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one
CAS No:2229199-51-1
MF:C8H13NO3
Molecular Weight:171.193722486496
CID:6475830
PubChem ID:165626086

4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

    • 4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one
    • 2229199-51-1
    • EN300-1796792
    • インチ: 1S/C8H13NO3/c1-5-6(2-3-11-5)7-4-12-8(10)9-7/h5-7H,2-4H2,1H3,(H,9,10)
    • InChIKey: NNALYOWOOGVBIG-UHFFFAOYSA-N
    • SMILES: O1CCC(C1C)C1COC(N1)=O

計算された属性

  • 精确分子量: 171.08954328g/mol
  • 同位素质量: 171.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 195
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 47.6Ų

4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1796792-0.25g
4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one
2229199-51-1
0.25g
$1696.0 2023-09-19
Enamine
EN300-1796792-2.5g
4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one
2229199-51-1
2.5g
$3611.0 2023-09-19
Enamine
EN300-1796792-0.1g
4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one
2229199-51-1
0.1g
$1623.0 2023-09-19
Enamine
EN300-1796792-1g
4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one
2229199-51-1
1g
$1844.0 2023-09-19
Enamine
EN300-1796792-1.0g
4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one
2229199-51-1
1g
$1844.0 2023-06-03
Enamine
EN300-1796792-0.05g
4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one
2229199-51-1
0.05g
$1549.0 2023-09-19
Enamine
EN300-1796792-5g
4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one
2229199-51-1
5g
$5345.0 2023-09-19
Enamine
EN300-1796792-0.5g
4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one
2229199-51-1
0.5g
$1770.0 2023-09-19
Enamine
EN300-1796792-5.0g
4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one
2229199-51-1
5g
$5345.0 2023-06-03
Enamine
EN300-1796792-10.0g
4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one
2229199-51-1
10g
$7927.0 2023-06-03

4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one 関連文献

4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-oneに関する追加情報

Comprehensive Analysis of 4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one (CAS No. 2229199-51-1): Properties, Applications, and Industry Insights

The compound 4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one (CAS No. 2229199-51-1) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This heterocyclic molecule combines an oxazolidinone core with a 2-methyloxolane substituent, offering a versatile scaffold for drug discovery and material science. Researchers are particularly interested in its stereochemistry, as the chiral centers present in both the oxazolidinone and tetrahydrofuran rings may influence biological activity.

Recent studies highlight the growing demand for novel oxazolidinone derivatives in addressing antibiotic resistance, a critical global health challenge. While 4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one itself isn't a commercial antibiotic, its structural similarity to approved oxazolidinone-class antimicrobials makes it a valuable intermediate for developing next-generation therapeutics. The compound's hydrogen-bond acceptor/donor properties and moderate lipophilicity (predicted logP ~1.2) suggest good membrane permeability, a desirable trait for CNS-active compounds.

From a synthetic chemistry perspective, the CAS 2229199-51-1 compound presents interesting challenges and opportunities. The oxazolidinone ring can serve as both a protecting group and a chiral auxiliary in asymmetric synthesis, while the methyloxolane moiety offers potential for further functionalization. Recent patents demonstrate its utility in constructing complex molecular architectures, particularly in fragment-based drug design approaches that are revolutionizing pharmaceutical development.

Environmental and regulatory considerations for 4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one are becoming increasingly important as sustainability gains prominence in chemical manufacturing. Preliminary biodegradability assessments suggest the compound may follow similar degradation pathways to other oxazolidinone derivatives, though comprehensive ecotoxicological data remains limited. This gap in knowledge represents both a research opportunity and a cautionary note for industrial applications.

The analytical characterization of CAS 2229199-51-1 typically involves advanced techniques such as HPLC-MS (showing characteristic [M+H]+ peaks at m/z 186) and multidimensional NMR (with distinctive chemical shifts at δ 4.7-5.1 ppm for oxazolidinone protons). These methods are crucial for quality control in synthetic processes, especially given the compound's potential as a chiral building block for pharmaceutical intermediates.

Market trends indicate growing interest in functionalized oxazolidinones like 4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one, with particular emphasis on their role in developing targeted protein degraders (PROTACs) and other novel therapeutic modalities. The compound's balanced polarity and ability to participate in molecular recognition make it attractive for these cutting-edge applications. Industry analysts project steady growth in demand for such specialized intermediates through 2030.

From a safety perspective, standard handling procedures for organic heterocycles should be followed when working with this compound. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended during laboratory operations. The compound's thermal stability and compatibility with common solvents have been documented in several process chemistry studies.

Future research directions for 4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one may explore its potential in catalysis (as ligand or organocatalyst) and material science applications. The compound's rigid, bicyclic-like structure could impart interesting properties to polymers or liquid crystals. Additionally, computational studies predicting its ADMET properties could further illuminate its pharmaceutical potential.

In conclusion, CAS 2229199-51-1 represents an intriguing case study in modern medicinal chemistry and fine chemical development. Its dual heterocyclic nature offers multiple vectors for structural modification, while its physical properties suggest good developability characteristics. As the chemical industry continues to prioritize molecular complexity and synthetic efficiency, compounds like 4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one will likely play increasingly important roles in both research and production settings.

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